2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S and a molecular weight of 272.79 g/mol . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-isopropoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
Butane-1-sulfonyl chloride: A simpler analog with similar reactivity but lacking the isopropoxyethoxy group.
2-((2-Methoxyethoxy)methyl)butane-1-sulfonyl chloride: A similar compound with a methoxy group instead of an isopropoxy group.
Uniqueness
2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the isopropoxyethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C10H21ClO4S |
---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-10(8-16(11,12)13)7-14-5-6-15-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
XWWVCXJBNNMNBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCOC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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